2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide
Overview
Description
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a methylcyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a condensation reaction with 4-methylcyclohexanone in the presence of a base such as sodium hydroxide to form the intermediate 3-methoxyphenyl-4-methylcyclohexylidene.
Addition of the cyano group: The intermediate is then reacted with cyanoacetic acid in the presence of a catalyst such as piperidine to introduce the cyano group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The overall effect of the compound depends on the specific biological pathway it targets.
Comparison with Similar Compounds
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide can be compared with similar compounds such as:
2-cyano-N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide: This compound has a phenyl group instead of a cyclohexylidene group, which may affect its chemical reactivity and biological activity.
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexyl)acetamide: This compound lacks the double bond in the cyclohexylidene group, potentially altering its stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-8-13(9-7-12)16(11-18)17(20)19-14-4-3-5-15(10-14)21-2/h3-5,10,12H,6-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAKGAJLAFNDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C#N)C(=O)NC2=CC(=CC=C2)OC)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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